

An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

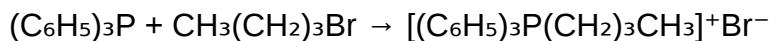
Compound Name: *Butyltriphenylphosphonium bromide*

Cat. No.: B041733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Butyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial intermediate in organic synthesis.^[1] Its primary application lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.^{[1][2][3]} This document provides a comprehensive overview of the synthesis of **butyltriphenylphosphonium bromide**, its underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to be a technical resource for professionals in research and drug development who utilize phosphonium salts in synthetic chemistry.

Synthesis of Butyltriphenylphosphonium Bromide

The synthesis of **butyltriphenylphosphonium bromide** is a straightforward and efficient process involving the reaction of triphenylphosphine with n-butyl bromide.^{[1][4]} The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary phosphonium salt.

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

Triphenylphosphine + n-Butyl Bromide \rightarrow **Butyltriphenylphosphonium Bromide**

Physicochemical Properties

A summary of the key physical and chemical properties of **butyltriphenylphosphonium bromide** is presented in Table 1.

Property	Value	References
CAS Number	1779-51-7	[5][6][7]
Molecular Formula	C ₂₂ H ₂₄ BrP	[6][7]
Molecular Weight	399.30 g/mol	[7]
Appearance	White to off-white crystalline powder	[5][8]
Melting Point	238-243 °C	[1][5][6][7]
Solubility	Soluble in water	[5][7]
Sensitivity	Hygroscopic	[5][7]

Reaction Mechanism

The formation of **butyltriphenylphosphonium bromide** is a classic example of a bimolecular nucleophilic substitution (SN₂) reaction.[9]

- Nucleophilic Attack: The triphenylphosphine molecule possesses a lone pair of electrons on the phosphorus atom, making it a potent nucleophile. This lone pair attacks the electrophilic carbon atom of n-butyl bromide—the carbon atom bonded to the bromine.
- Transition State: As the new phosphorus-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This occurs through a single, concerted transition state

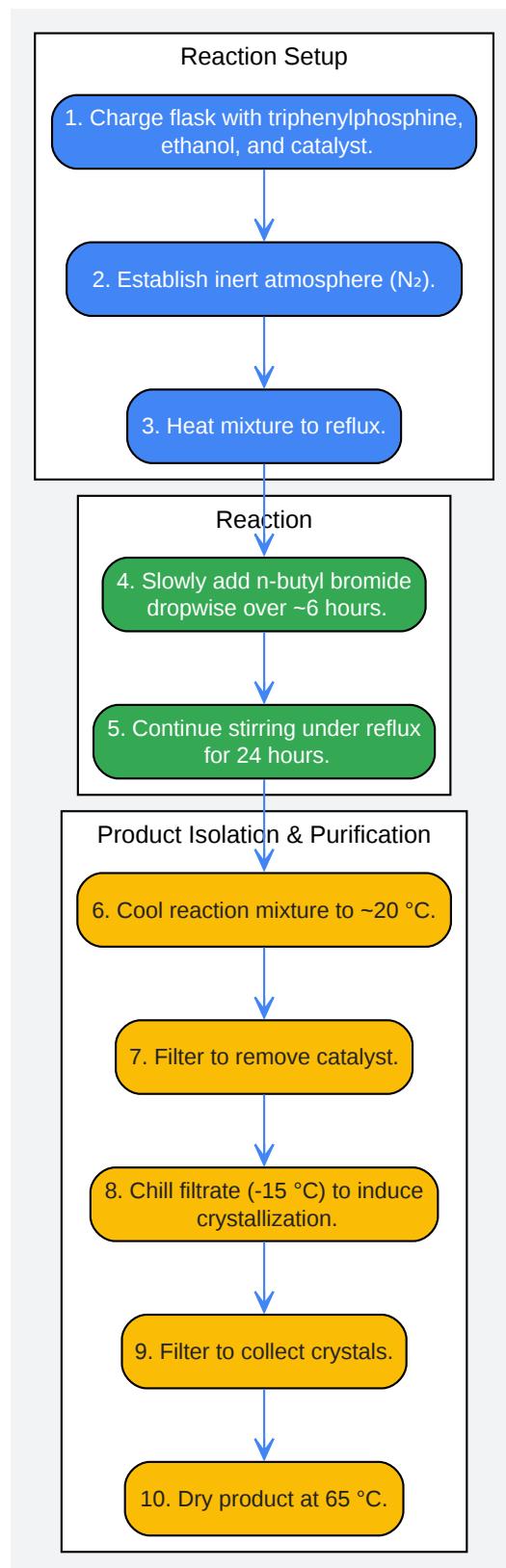
where the phosphorus atom is partially bonded to the butyl group's carbon, and the bromine is partially dissociated.

- Product Formation: The reaction concludes with the formation of a stable P-C bond and the expulsion of the bromide ion as the leaving group. The final product is the ionic salt, **butyltriphenylphosphonium bromide**.

This phosphonium salt is the direct precursor to a Wittig reagent. Treatment with a strong base (e.g., n-butyllithium) deprotonates the carbon adjacent to the phosphorus atom, forming a highly reactive phosphonium ylide.[3][9]

Caption: SN2 mechanism for the synthesis of **butyltriphenylphosphonium bromide**.

Experimental Protocols


The following section details an experimental protocol for the synthesis of **butyltriphenylphosphonium bromide**, adapted from established methodologies.[4]

Materials and Equipment

- Triphenylphosphine (1 mol)
- n-Butyl bromide (1 mol)
- Ethanol (1000 mL)
- Anion exchange resin (catalyst, e.g., 201*7, 5g)[4]
- 2L four-neck round-bottom flask
- Reflux condenser
- Heating mantle
- Mechanical stirrer
- Dropping funnel
- Nitrogen gas inlet

- Filtration apparatus (e.g., Büchner funnel)
- Refrigerator/chiller for crystallization
- Drying oven

Synthesis Procedure

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **butyltriphenylphosphonium bromide** synthesis.

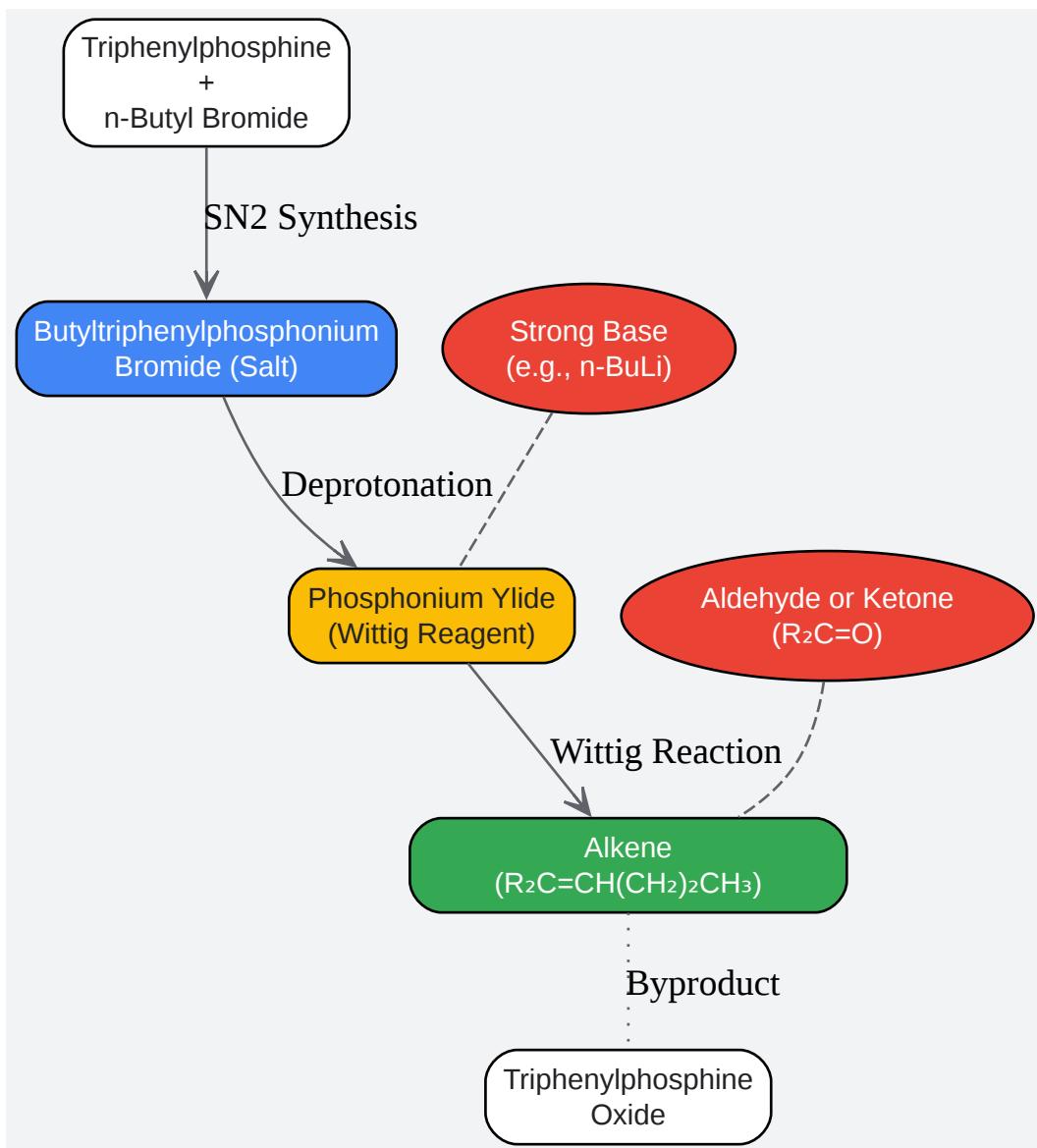
- Reaction Setup: In a 2L four-neck flask under a nitrogen atmosphere, add 1 mole of triphenylphosphine, 1000 mL of ethanol, and 5g of anion exchange resin catalyst.[4]
- Heating and Addition: Heat the mixture to reflux with stirring. Once refluxing, slowly add 1 mole of n-butyl bromide from a dropping funnel over approximately 6 hours.[4]
- Reaction: After the addition is complete, continue to stir the mixture under reflux for another 24 hours.[4]
- Cooling and Filtration: Once the reaction is complete, cool the solution to approximately 20 °C. Filter the mixture to remove the catalyst.[4]
- Crystallization: Place the filtrate in a refrigerator or chiller at -15 °C to induce crystallization of the product.[4]
- Isolation and Drying: Collect the crystalline product by filtration. Dry the solid product in an oven at 65 °C.[4]

Quantitative Data

The following table summarizes quantitative data from representative synthesis protocols. High yields and purity are consistently reported for this reaction.

Parameter	Value	Reference
Triphenylphosphine	1.0 mol	[4]
n-Butyl Bromide	1.0 mol	[4]
Solvent	Ethanol (1000 mL)	[4]
Catalyst	Anion Exchange Resin (5g)	[4]
Reaction Time	24 hours (post-addition)	[4]
Reaction Temperature	Reflux	[4]
Reported Yield	98.2%	[4]
Product Purity	>99%	[4]
Reported Melting Point	241-242 °C	[4]

Spectroscopic Data


Characterization of the final product is typically performed using spectroscopic methods.

- ^1H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the aromatic protons of the three phenyl groups and distinct signals for the butyl chain protons, with the α -methylene protons showing coupling to the phosphorus atom.
- ^{31}P NMR: Phosphorus-31 NMR is highly effective for analyzing phosphorus-containing compounds.[10] A single peak in the $^{31}\text{P}\{^1\text{H}\}$ NMR spectrum is expected, confirming the presence of a single phosphorus environment. For similar phosphonium salts, chemical shifts (δ) are often observed in the range of 22-25 ppm.[11]

While specific, readily available spectra for **butyltriphenylphosphonium bromide** were not found in the cited search results, ^1H NMR data for the structurally similar benzyltriphenylphosphonium bromide shows the methylene protons adjacent to the phosphorus as a doublet around δ 5.39 ppm due to P-H coupling.[12]

Role in Organic Synthesis: The Wittig Reaction

The primary utility of **butyltriphenylphosphonium bromide** is its function as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes.[1][9][13]

[Click to download full resolution via product page](#)

Caption: Logical pathway from starting materials to alkene synthesis via Wittig reaction.

Conclusion

The synthesis of **butyltriphenylphosphonium bromide** from triphenylphosphine and n-butyl bromide is a robust and high-yielding SN2 reaction. The resulting phosphonium salt is a stable, isolable solid that is a cornerstone reagent in synthetic organic chemistry. Its conversion to a

phosphonium ylide enables the Wittig reaction, providing an indispensable tool for the construction of carbon-carbon double bonds, a frequent requirement in the synthesis of pharmaceuticals and other complex organic molecules.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 1779-51-7, Butyltriphenylphosphonium bromide, Butyl(triphenyl)phosphonium bromide, TBP - chemBlink [www.chemblink.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 5. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 108060050 [thermofisher.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. rsc.org [rsc.org]
- 12. biomedres.us [biomedres.us]
- 13. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041733#butyltriphenylphosphonium-bromide-synthesis-and-mechanism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com